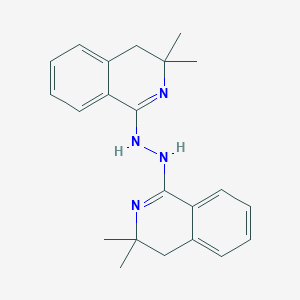
4,5-diphenyl-2-(2-thienyl)-1H-imidazole
Overview
Description
4,5-diphenyl-2-(2-thienyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H14N2S and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.08776963 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition 4,5-Diphenyl-2-(2-thienyl)-1H-imidazole derivatives have been studied for their corrosion inhibition performance. Singh et al. (2017) explored the efficiency of various imidazole derivatives in preventing corrosion of J55 steel in a CO2 saturated brine solution. Their research indicated notable inhibition efficiency, supporting the potential application of these compounds in corrosion protection (Singh et al., 2017).
Antimalarial Activity Septiana et al. (2021) synthesized and evaluated 2-aryl-4,5-diphenyl-1H-imidazole derivatives for their in vitro antimalarial activities against Plasmodium falciparum. Their findings revealed significant inhibitory effects on malaria parasites, indicating a potential application in antimalarial therapy (Septiana et al., 2021).
Anticancer Agents Gomha et al. (2016) designed a novel series of thiadiazole-imidazole derivatives, including 4,5-diphenyl-1H-imidazole, and evaluated their anticancer activity against liver carcinoma cell lines. The results indicated moderate to high anticancer activities, suggesting their potential as novel anticancer agents (Gomha, Abdel‐aziz, & Khalil, 2016).
Photochromism Studies Bai et al. (2010) synthesized derivatives of 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their photochromic properties. These compounds exhibited photochromism in solution upon irradiation, suggesting applications in photoresponsive materials (Bai, Han, Wang, & Meng, 2010).
Antioxidant Additives for Lubricating Oils Ashry et al. (2014) tested functionalized 4,5-diphenyl-imidazoles as antioxidant additives for industrial lubricating oils. Their findings demonstrated enhanced antioxidant properties, indicating potential applications in enhancing the oxidative stability of lubricating oils (Ashry et al., 2014).
Chromogenic Properties Fridman et al. (2006) synthesized imidazole derivatives, including 4,5-diphenyl-1H-imidazole, and studied their chromogenic properties. They reported various chromic behaviors like piezochromism, thermochromism, and photochromism, suggesting their potential in creating color-changing materials (Fridman, Speiser, & Kaftory, 2006).
Synthesis of Imidazole-Based Compounds Naeimi and Aghaseyedkarimi (2016) utilized 4,5-diphenyl-1H-imidazole in the microwave-promoted synthesis of trisubstituted imidazoles. Their research contributes to the methodology of synthesizing imidazole-based compounds, which can be applied in various pharmaceutical and material science fields (Naeimi & Aghaseyedkarimi, 2016).
Molecular Docking Studies Sharma et al. (2018) carried out molecular docking studies of 1,2,4,5-tetraaryl substituted imidazoles, including 4,5-diphenyl-1H-imidazole derivatives. Their research aids in understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery (Sharma et al., 2018).
Fluorescence Sensing Karunakaran et al. (2012) synthesized a 4,5-diphenyl-2(E)-styryl-1H-imidazole derivative and studied its interaction with nanocrystalline TiO2, demonstrating its potential in fluorescence-based sensing applications (Karunakaran, Jayabharathi, Jayamoorthy, & Devi, 2012).
Properties
IUPAC Name |
4,5-diphenyl-2-thiophen-2-yl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2S/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-19(20-17)16-12-7-13-22-16/h1-13H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCULGZUPDOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354267 | |
| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16408-55-2 | |
| Record name | 4,5-diphenyl-2-(2-thienyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(3S*,4R*)-1-(1-benzofuran-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5658264.png)
![3-[(2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5658265.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5658266.png)

![N-(3-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5658296.png)
![8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B5658309.png)
![6-chloro-2-{[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5658311.png)
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5658315.png)

![N'-{(3S*,4R*)-1-[(5-chloro-2-thienyl)carbonyl]-4-isopropylpyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5658324.png)

![rel-(1S,6R)-3-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5658333.png)
![(3R)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5658337.png)

